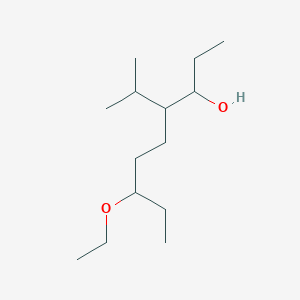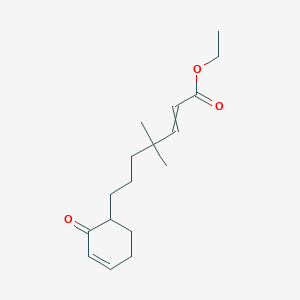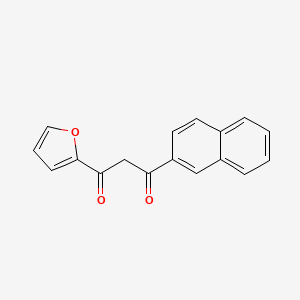
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is an organic compound that features both a furan ring and a naphthalene ring The presence of these aromatic rings makes it an interesting subject for various chemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione typically involves the condensation of furan-2-carbaldehyde with naphthalene-2-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Furan-2-yl)-3-phenylpropane-1,3-dione: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-(Thiophen-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione: Contains a thiophene ring instead of a furan ring.
1-(Furan-2-yl)-3-(benzofuran-2-yl)propane-1,3-dione: Features a benzofuran ring in place of the naphthalene ring.
Uniqueness
1-(Furan-2-yl)-3-(naphthalen-2-yl)propane-1,3-dione is unique due to the combination of furan and naphthalene rings, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
90051-62-0 |
|---|---|
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
1-(furan-2-yl)-3-naphthalen-2-ylpropane-1,3-dione |
InChI |
InChI=1S/C17H12O3/c18-15(11-16(19)17-6-3-9-20-17)14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2 |
InChI-Schlüssel |
UWYJIOKQWCGZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



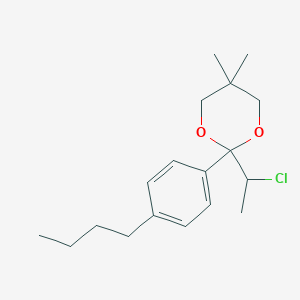
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
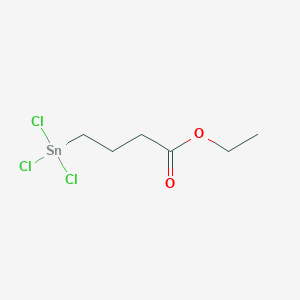
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)

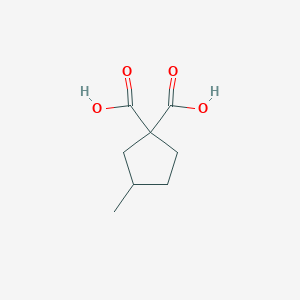

![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
